3-(1,1-Dichloroprop-1-en-2-yl)-4-methylphenyl 4-nitrobenzoate
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Overview
Description
3-(1,1-Dichloroprop-1-en-2-yl)-4-methylphenyl 4-nitrobenzoate is a chemical compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dichloroprop-1-en-2-yl)-4-methylphenyl 4-nitrobenzoate typically involves multiple steps. One common method includes the reaction of 4-methylphenyl with 1,1-dichloroprop-1-en-2-yl under controlled conditions to form an intermediate product. This intermediate is then reacted with 4-nitrobenzoic acid to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dichloroprop-1-en-2-yl)-4-methylphenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1,1-Dichloroprop-1-en-2-yl)-4-methylphenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,1-Dichloroprop-1-en-2-yl)-4-methylphenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1-Dichloroprop-1-en-2-yl)-4-methylphenyl benzoate
- 3-(1,1-Dichloroprop-1-en-2-yl)-4-methylphenyl 4-chlorobenzoate
Uniqueness
3-(1,1-Dichloroprop-1-en-2-yl)-4-methylphenyl 4-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
93260-31-2 |
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Molecular Formula |
C17H13Cl2NO4 |
Molecular Weight |
366.2 g/mol |
IUPAC Name |
[3-(1,1-dichloroprop-1-en-2-yl)-4-methylphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C17H13Cl2NO4/c1-10-3-8-14(9-15(10)11(2)16(18)19)24-17(21)12-4-6-13(7-5-12)20(22)23/h3-9H,1-2H3 |
InChI Key |
RHUKXDLLYYYTFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=C(Cl)Cl)C |
Origin of Product |
United States |
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